molecular formula C16H17BrN2O B5066490 N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea

N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea

Cat. No.: B5066490
M. Wt: 333.22 g/mol
InChI Key: MZOFEPGTJVLPKB-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)-N'-(2-ethylphenyl)urea is a urea derivative characterized by a 3-bromobenzyl group attached to one nitrogen atom and a 2-ethylphenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-2-13-7-3-4-9-15(13)19-16(20)18-11-12-6-5-8-14(17)10-12/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOFEPGTJVLPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea typically involves the reaction of 3-bromobenzylamine with 2-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.

    Reduction: Formation of 3-bromoaniline.

    Substitution: Formation of various substituted ureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying enzyme inhibition or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromobenzyl and ethylphenyl groups could play a role in binding to specific molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Bromine vs. Chlorine Substitution

  • N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea (): Replacing bromine with chlorine reduces molecular weight and slightly decreases lipophilicity. Chlorine’s smaller atomic radius may alter binding pocket interactions compared to bromine. In studies, chlorine-substituted ureas exhibit moderate antimicrobial activity, while bromine analogs often show enhanced potency due to stronger halogen bonding .
  • N-[(3-Bromobenzyl)oxy]urea (): This compound replaces the urea-linked benzyl group with a benzyloxy moiety.

Ethylphenyl vs. Methylphenyl Groups

  • Ethyl groups may enhance metabolic stability compared to methyl .
  • N-(4-methylphenyl)-N’-(3-nitrophenyl)urea (): Nitro groups introduce strong electron-withdrawing effects, which can reduce bioavailability compared to the electron-donating ethyl group in the target compound .

Positional Isomerism and Functional Group Impact

  • N-(2,6-Dichlorophenyl)-N’-3-pyridinyl urea (): The 2,6-dichlorophenyl group creates a sterically hindered environment, differing from the 3-bromobenzyl group. Pyridinyl moieties (as in this compound) enable hydrogen bonding, whereas bromobenzyl groups prioritize halogen interactions .

Research Findings and Structure-Activity Relationships

  • Halogen Effects : Bromine’s polarizability and larger atomic radius improve binding affinity in hydrophobic pockets compared to chlorine. For example, brominated ureas in showed superior activity in preliminary assays .
  • Steric and Hydrophobic Contributions : The 2-ethylphenyl group’s bulkiness may enhance target selectivity by excluding smaller binding pockets. Ethyl groups also improve metabolic stability over methyl or nitro substituents .
  • Synthetic Feasibility : Compounds with bromine and ethyl groups, like the target, may require specialized coupling agents (e.g., carbodiimides) for urea bond formation, as described in ’s synthesis of EDU derivatives .

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